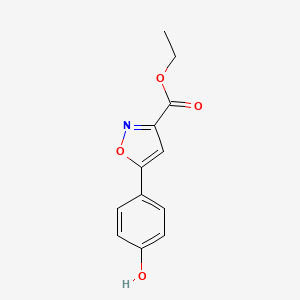
Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 4-hydroxyphenyl group at the 5-position of the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate can be achieved through various methods. One common approach involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method provides good to excellent yields of the desired isoxazole derivatives. Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free and microwave-assisted one-pot reaction . These methods are advantageous for large-scale production due to their efficiency and simplicity.
Analyse Des Réactions Chimiques
Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives .
Applications De Recherche Scientifique
Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. Isoxazole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities . This compound can be used as a scaffold for the development of new therapeutic agents. It has been investigated for its potential as an antioxidant and as a precursor for the synthesis of other biologically active molecules . Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex compounds .
Mécanisme D'action
The mechanism of action of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate involves its interaction with various molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), which play crucial roles in inflammation and cancer . The compound may also interact with receptors and ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate can be compared with other similar isoxazole derivatives, such as Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and Ethyl 5-phenylisoxazole-3-carboxylate . These compounds share the same isoxazole core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the biological activity and chemical properties of these compounds. For example, the fluorine-substituted derivative may exhibit enhanced lipophilicity and membrane permeability compared to the hydroxy-substituted derivative.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its diverse chemical reactivity and biological activities make it a valuable scaffold for the development of new therapeutic agents. The compound’s unique structure and properties distinguish it from other similar isoxazole derivatives, highlighting its importance in scientific research.
Propriétés
Formule moléculaire |
C12H11NO4 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
ethyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-11(17-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 |
Clé InChI |
ZZPULVAZQJOCDA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


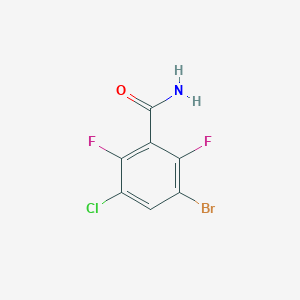
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
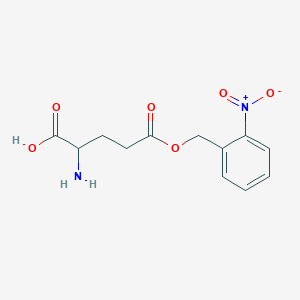
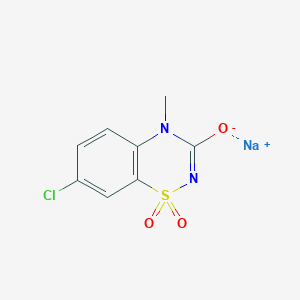


![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)

![1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)

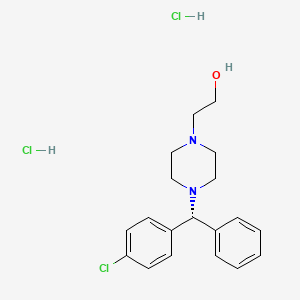
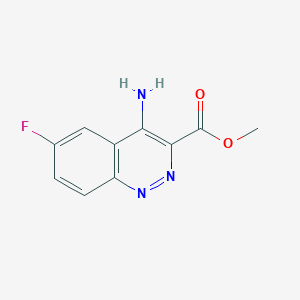
![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
